molecular formula C15H13NO5S B15054064 N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide

N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide

Cat. No.: B15054064
M. Wt: 319.3 g/mol
InChI Key: FIPZJZLYNHRRSG-UHFFFAOYSA-N
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Description

N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide: is a complex organic compound characterized by the presence of a formyl group attached to a benzo[d][1,3]dioxole ring, which is further connected to a 4-methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the formylation of benzo[d][1,3]dioxole, followed by sulfonamide formation. The reaction conditions often include the use of formylating agents such as formic acid or formyl chloride, and sulfonamide formation using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: N-(6-Carboxybenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide.

    Reduction: N-(6-Hydroxymethylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The sulfonamide moiety can enhance the compound’s binding affinity to specific targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Formylbenzo[d][1,3]dioxol-5-yl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.

    N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-2-chloroacetamide: Contains a chloroacetamide group, which may alter its reactivity and biological activity.

    N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-2-(4-methylphenyl)acetamide: Features a 4-methylphenyl group, which can influence its chemical properties and applications.

Uniqueness

N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide is unique due to the presence of both a formyl group and a sulfonamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H13NO5S

Molecular Weight

319.3 g/mol

IUPAC Name

N-(6-formyl-1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H13NO5S/c1-10-2-4-12(5-3-10)22(18,19)16-13-7-15-14(20-9-21-15)6-11(13)8-17/h2-8,16H,9H2,1H3

InChI Key

FIPZJZLYNHRRSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C=O)OCO3

Origin of Product

United States

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